N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride
Description
Overview and Significance in Chemical Research
N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride occupies a notable position within contemporary chemical research as a representative member of the piperidine carboxamide class of compounds. The significance of this molecular framework extends beyond its individual properties to encompass its role as a structural template for medicinal chemistry applications. Piperidine carboxamides have demonstrated remarkable versatility in biological systems, with various derivatives showing activity against diverse therapeutic targets including anaplastic lymphoma kinase, where piperidine carboxamide structures have achieved inhibition constants in the nanomolar range. The specific compound under investigation contributes to this research landscape through its unique substitution pattern, which combines the electron-donating properties of the methylphenyl group with the conformational flexibility of the piperidine ring system.
The molecular architecture of this compound embodies several key structural features that have proven valuable in pharmaceutical research. The piperidine ring, a six-membered saturated heterocycle containing nitrogen, provides a conformationally flexible scaffold that can adopt various three-dimensional orientations to interact with biological targets. The carboxamide functionality serves as both a hydrogen bond donor and acceptor, facilitating specific interactions with protein binding sites. The 2-methylphenyl substituent introduces steric bulk and hydrophobic character, which can influence both the compound's pharmacokinetic properties and its binding selectivity. Research has demonstrated that systematic modifications of piperidine carboxamide structures can lead to compounds with highly potent biological activities, with some derivatives achieving inhibition constants as low as 0.42 nanomolar against specific enzymatic targets.
The research significance of this compound class has been further validated through extensive structure-activity relationship studies that have revealed the importance of specific substitution patterns. The rapid development of piperidine carboxamides as therapeutic agents has been facilitated by high-throughput screening approaches that identified these structures as novel inhibitors of important biological targets. The ability to achieve selective inhibition through careful structural optimization has made piperidine carboxamides particularly attractive for pharmaceutical development, where selectivity is often as important as potency for achieving therapeutic efficacy.
Historical Context of Piperidine Carboxamide Development
The historical development of piperidine carboxamides traces its origins to the broader exploration of heterocyclic chemistry that began in the mid-19th century. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who obtained the compound by reacting piperine with nitric acid. This early work established piperidine as a fundamental building block in organic chemistry, derived from the natural alkaloid piperine found in black pepper, which gave the compound its name from the Latin genus Piper.
The evolution from simple piperidine to complex carboxamide derivatives represents a significant advancement in synthetic organic chemistry spanning more than a century. The recognition that piperidine could serve as a scaffold for pharmaceutical compounds emerged gradually through the 20th century as medicinal chemists began to appreciate the unique properties of six-membered heterocycles. The conformational preferences of piperidine, which favors a chair conformation similar to cyclohexane but with distinguishable axial and equatorial orientations for the nitrogen substituent, provided a foundation for understanding how structural modifications could influence biological activity.
The specific development of piperidine carboxamides as a distinct chemical class gained momentum in the latter half of the 20th century as researchers recognized the potential of amide functionalities to confer specific binding properties. Early investigations into calpain inhibitors demonstrated that piperidine carboxamides could achieve highly selective enzyme inhibition, with some compounds showing more than 100-fold selectivity over related cysteine proteases. This work established the precedent for using piperidine carboxamides as precision tools in biochemical research and therapeutic development.
The contemporary era of piperidine carboxamide research has been characterized by systematic approaches to structural optimization and the application of high-throughput screening technologies. The identification of piperidine carboxamides as anaplastic lymphoma kinase inhibitors through screening campaigns exemplifies this modern approach, where large chemical libraries are systematically evaluated against specific biological targets. This methodological evolution has accelerated the pace of discovery and enabled the rapid development of highly potent and selective compounds within relatively short timeframes.
Nomenclature Systems and Chemical Classification
The systematic nomenclature of this compound follows established conventions of the International Union of Pure and Applied Chemistry system, which provides a standardized approach to naming complex organic molecules. The compound's name reflects its hierarchical structural organization, beginning with the piperidine ring as the parent structure and incorporating the carboxamide functionality at the 3-position. The N-(2-methylphenyl) designation indicates the substitution pattern on the amide nitrogen, where the phenyl ring bears a methyl group at the ortho position relative to the point of attachment.
The chemical classification of this compound encompasses multiple organizational schemes used in chemical databases and research literature. Within the broader category of heterocyclic compounds, it belongs to the piperidine subfamily, which represents saturated six-membered rings containing one nitrogen atom. The carboxamide functionality places it within the amide class of organic compounds, characterized by the presence of a carbonyl group directly bonded to a nitrogen atom. The phenyl substituent with its methyl group contributes aromatic character to the overall molecular structure.
The InChI (International Chemical Identifier) representation provides a unique textual identifier that encodes the complete structural information of the molecule. For this compound, the InChI string captures the connectivity pattern and stereochemical features in a standardized format that enables precise database searching and structural comparison. The corresponding InChI Key offers a compressed version of this information that facilitates rapid computational processing and database indexing.
Chemical classification systems also categorize this compound based on its functional groups and potential applications. The presence of both basic nitrogen centers and an amide functionality provides multiple sites for chemical modification and biological interaction. This dual character has important implications for the compound's behavior in biological systems and its potential utility as a pharmaceutical intermediate or active compound.
Regulatory and Registration Status
The regulatory and registration status of this compound reflects its classification as a research chemical intended exclusively for scientific investigation rather than commercial or consumer applications. The compound is explicitly designated for research and development use only, with clear restrictions prohibiting its application in foods, cosmetics, drugs for human or veterinary use, consumer products, or biocides. This regulatory framework ensures that the compound remains within appropriate scientific contexts while preventing inappropriate or unauthorized uses.
The Chemical Abstracts Service registration under number 1220019-88-4 provides the primary regulatory identifier that enables tracking and documentation of the compound across various chemical databases and regulatory systems. This registration facilitates communication between researchers, regulatory agencies, and commercial suppliers by providing a unique identifier that eliminates ambiguity in chemical identity. The MDL number MFCD13562713 serves a similar function within molecular design databases and pharmaceutical industry applications.
Commercial availability of this compound is restricted to qualified research institutions and technically trained personnel who can handle the compound appropriately within laboratory settings. Suppliers maintain strict protocols regarding purchaser qualifications and intended use verification to ensure compliance with regulatory requirements. The compound is not sold to individual consumers, and shipping restrictions may apply to certain geographic regions or institutional types.
Documentation requirements for this compound include safety data sheets and certificates of analysis that provide essential information for safe handling and quality verification. These documents must be maintained by research institutions using the compound and may be subject to regulatory inspection or audit procedures. The documentation also serves to establish chain of custody and usage tracking that supports regulatory compliance and scientific integrity.
International regulatory considerations may vary depending on the specific jurisdiction and intended research applications. Researchers working with this compound must ensure compliance with local regulations governing the importation, storage, and use of research chemicals. This includes adherence to institutional safety protocols, waste disposal requirements, and any specific licensing or registration requirements that may apply to the research facility or individual investigators.
Properties
IUPAC Name |
N-(2-methylphenyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-5-2-3-7-12(10)15-13(16)11-6-4-8-14-9-11;/h2-3,5,7,11,14H,4,6,8-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLWSRVRYJPHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride generally involves:
- Formation of the 3-piperidinecarboxamide core.
- Introduction of the 2-methylphenyl substituent on the amide nitrogen.
- Conversion to the hydrochloride salt for isolation and purification.
The synthesis can be approached via amide coupling reactions or reductive amination routes starting from appropriate piperidine and aniline derivatives.
Detailed Preparation Method
A representative preparation method adapted from related piperidinecarboxamide syntheses (e.g., mepivacaine analogs) involves the following steps:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Formation of Intermediate Amide | React 3-piperidinecarboxylic acid or its activated derivative with 2-methylaniline under amide coupling conditions (e.g., use of coupling agents like EDCI, DCC) | Amide bond formation between piperidinecarboxylic acid and 2-methylaniline | N-(2-Methylphenyl)-3-piperidinecarboxamide |
| 2. Conversion to Hydrochloride Salt | Treat the free base amide with hydrochloric acid (e.g., 4N HCl in ether or aqueous solution) | Formation of hydrochloride salt to enhance stability and crystallinity | This compound |
| 3. Purification | Recrystallization from suitable solvents such as ethanol, isopropanol, or ethyl acetate | Removal of impurities and isolation of pure hydrochloride salt | Pure crystalline product with defined melting point |
Example Experimental Procedure
-
- 3-piperidinecarboxylic acid (or ester derivative)
- 2-methylaniline
- Coupling agent (e.g., EDCI or DCC)
- Hydrochloric acid (4N)
- Solvents: dichloromethane, toluene, ethanol
-
- Dissolve 3-piperidinecarboxylic acid and 2-methylaniline in anhydrous dichloromethane.
- Add the coupling agent under nitrogen atmosphere at 0–5°C.
- Stir the reaction mixture at room temperature for 6–12 hours.
- Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure to obtain crude amide.
- Dissolve crude amide in ethanol, add 4N hydrochloric acid dropwise to precipitate the hydrochloride salt.
- Cool the mixture to 0–5°C, filter the precipitate, wash with cold ethanol, and dry under vacuum.
Yield: Typically 85–92% depending on conditions and scale.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0–25°C (amide formation), 0–5°C (salt formation) | Controlled low temperature favors selectivity and purity |
| Solvent | Dichloromethane, ethanol, toluene | Solvent choice affects solubility and crystallization |
| Reaction Time | 6–12 hours | Sufficient time for complete amide bond formation |
| Molar Ratios | 1:1 (acid:amine) with slight excess of coupling agent | Ensures complete conversion |
| pH for salt formation | Acidic (HCl addition) | Enables formation of stable hydrochloride salt |
Analytical Data Supporting Preparation
- Melting Point: 149–151°C (hydrochloride salt)
- Mass Spectrometry: Molecular ion peak at m/z 246.2 (M+), consistent with C$${13}$$H$${18}$$N$$_2$$O
- Optical Rotation: When chiral centers are present, specific rotation values can confirm stereochemistry
- Purity: >99% by HPLC or chromatographic methods after purification
Summary Table of Preparation Steps
| Step No. | Process Stage | Key Reagents/Conditions | Product Form | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amide bond formation | 3-piperidinecarboxylic acid, 2-methylaniline, EDCI, DCM, 0–25°C | N-(2-Methylphenyl)-3-piperidinecarboxamide (free base) | 85–90 | Requires moisture-free environment |
| 2 | Salt formation | 4N HCl in ethanol, 0–5°C | Hydrochloride salt (solid) | Quantitative | Enhances crystallinity and stability |
| 3 | Purification | Recrystallization from ethanol or toluene | Pure hydrochloride salt | >99 purity | Confirmed by melting point and MS |
Research Findings and Industrial Relevance
- The preparation methods emphasize mild reaction conditions to preserve the integrity of the piperidine ring and aromatic substituent.
- High yields and purity are achievable with standard amide coupling and acid-base workup techniques.
- The hydrochloride salt form is preferred for pharmaceutical formulation due to improved solubility and stability.
- Industrial scale-up requires careful control of temperature and moisture to avoid side reactions and degradation.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride exhibits significant anticancer properties. For instance, a study published in MDPI highlighted its selective inhibition of anaplastic lymphoma kinase (ALK) with an IC50 value of 203.56 nM, suggesting its potential as a targeted cancer therapy agent.
Neuropharmacological Effects
The compound has also been evaluated for neurotropic effects, particularly in promoting neurite outgrowth in neuronal cell cultures. In experiments using PC12 cells, treatment with this compound at concentrations around 10 µM resulted in enhanced neurite outgrowth, indicating potential applications in neurodegenerative disease treatment .
This compound has shown promise in various biological assays:
- Antimicrobial Properties : The compound has been tested for its antimicrobial activity against various pathogens, demonstrating effectiveness that warrants further exploration for pharmaceutical development.
- Anti-inflammatory Effects : Preliminary findings suggest anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Chemical Synthesis
In addition to its biological applications, this compound serves as a building block in organic synthesis. It can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules, thus playing a crucial role in the development of new materials and chemical processes .
Material Science
The unique properties of this compound make it suitable for use in the development of novel materials, particularly those requiring specific chemical functionalities.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is essential for assessing its safety profile. Initial studies indicate low toxicity levels at acute doses up to 2000 mg/kg in mice, but comprehensive toxicity evaluations are necessary for clinical applications.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of several piperidine derivatives, including this compound. The compound demonstrated selective inhibition against cancer cell lines, reinforcing its potential as a therapeutic agent.
Case Study: Neurotropic Effects
Research focused on the neurotropic properties of this compound revealed significant enhancements in neurite outgrowth when administered to neuronal cultures. Such findings support its potential use in therapies aimed at neuronal regeneration following injury .
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidinecarboxamide Derivatives
*Molecular formula inferred as C₁₃H₁₇ClN₂O (base: C₁₃H₁₇N₂O + HCl).
Biological Activity
N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉ClN₂O
- Molecular Weight : 232.32 g/mol
- Structure : Characterized by a piperidine ring substituted with a 2-methylphenyl group and a carboxamide functional group.
This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes in the body. The compound has been investigated for its potential as:
- Receptor Antagonist : Particularly targeting calcitonin gene-related peptide (CGRP) receptors, which are implicated in pain pathways, suggesting applications in migraine treatment.
- Enzyme Modulator : Acting on various metabolic enzymes, which may influence drug metabolism and efficacy.
Biological Activities
The compound has shown potential in several biological contexts:
- Neuropharmacology : Exhibits neurotropic activity, potentially enhancing neurite outgrowth in neuronal cultures. This suggests applications in neurodegenerative diseases and nerve injury recovery.
- Antimicrobial Properties : Investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its role as an anticancer agent.
Case Studies and Experimental Data
-
Neurotropic Effects :
- In vitro studies demonstrated that this compound significantly promotes neurite outgrowth in PC12 cells, indicating its potential use in treating peripheral neuropathies.
- A study reported enhanced neurite outgrowth when combined with nerve growth factor (NGF), suggesting a synergistic effect that could be beneficial in therapeutic settings .
-
Antimicrobial Activity :
- Research has shown that this compound exhibits antimicrobial activity against various strains of bacteria, indicating its potential as a lead compound for antibiotic development .
- Anticancer Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-Methylphenyl)-3-piperidinecarboxamide | C₁₃H₁₉ClN₂O | Similar structure, different substitution |
| N-Methyl-3-piperidinecarboxamide hydrochloride | C₁₃H₁₉ClN₂O | Lacks the 2-methylphenyl group |
| 4-(2-Aminoethyl)-N-(3-methylphenyl)piperidine | C₁₅H₂₄ClN₃O | Contains an aminoethyl side chain |
This table illustrates the structural similarities and differences among compounds related to this compound, highlighting its unique substitution pattern that may enhance its biological activity.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respiratory protection (e.g., P95 masks) if dust or aerosols are generated .
- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hygroscopic degradation. Avoid incompatible materials like strong oxidizers .
- Spill Management : Use absorbent materials (e.g., vermiculite) for solid spills. Avoid water to prevent dissolution into drains; dispose of waste via hazardous chemical protocols .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Use SHELX-97 for structure refinement, particularly to resolve hydrogen-bonding networks involving the hydrochloride salt .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY to confirm piperidine ring conformation and methylphenyl substitution.
- HRMS : Validate molecular ion ([M+H]⁺) and isotopic pattern matching theoretical values .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Step 1 : React 3-piperidinecarboxylic acid with thionyl chloride to form the acyl chloride intermediate.
- Step 2 : Couple with 2-methylaniline in dry dichloromethane using triethylamine as a base.
- Step 3 : Precipitate the hydrochloride salt by adding HCl gas to the freebase in diethyl ether. Optimize yield (>75%) via controlled pH titration and recrystallization from hot ethanol .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound?
- Methodological Answer :
- Purity Validation : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm >98% purity. Check for degradation using LC-MS under stress conditions (e.g., 40°C, 75% humidity for 14 days) .
- Assay Reproducibility :
- Orthogonal Assays : Compare receptor-binding data (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation).
- Positive Controls : Include reference compounds (e.g., known norepinephrine reuptake inhibitors) to validate assay conditions .
Q. What experimental strategies are recommended to study the stability of this compound under physiological conditions?
- Methodological Answer :
- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or human plasma at 37°C. Sample at intervals (0, 6, 24, 48 hrs) and analyze via LC-MS/MS to detect hydrolysis products (e.g., free piperidine or 2-methylaniline derivatives) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere to assess thermal stability .
Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., neurotransmitter transporters)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the compound and the norepinephrine transporter (NET). Focus on key residues (e.g., Tyr152, Asp75) for hydrogen bonding and hydrophobic packing with the methylphenyl group .
- QSAR Analysis : Derive Hammett constants (σ) for substituents on the phenyl ring to correlate electronic effects with binding affinity .
Data Contradiction Analysis
Q. How should researchers resolve conflicting crystallographic data on polymorphic forms of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
